N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic effects in the treatment of Alzheimer's disease. This compound has been shown to have a high affinity for the receptor for advanced glycation end products (RAGE), which is a protein that is involved in the pathogenesis of Alzheimer's disease.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Compounds containing heterocyclic structures similar to N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide have been synthesized and evaluated for their potential biological activities. For instance, the Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, demonstrating the versatility of such compounds in medicinal chemistry (Dotsenko et al., 2012). Microwave-assisted synthesis techniques have also been employed to generate hybrid molecules incorporating penicillanic and cephalosporanic acid moieties, with evaluations of their antimicrobial and enzyme inhibitory activities (Başoğlu et al., 2013).
Antipsychotic Agent Evaluation
Research into heterocyclic carboxamides has included the preparation and evaluation of compounds as potential antipsychotic agents. This research underscores the significance of heterocyclic frameworks in the development of therapeutic agents (Norman et al., 1996).
Antimicrobial and Antiviral Applications
Several studies have synthesized 1,4-disubstituted 1,2,3-triazole derivatives to investigate their antimicrobial properties. These studies highlight the antimicrobial potential of triazole and piperazine derivatives against various bacterial and fungal strains (Jadhav et al., 2017).
Anti-Angiogenic and DNA Cleavage Activities
Compounds similar in structure to N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. This research indicates the potential of such compounds in cancer therapy through the inhibition of angiogenesis and interaction with DNA (Kambappa et al., 2017).
Enantioselective Synthesis for CGRP Receptor Inhibition
Enantioselective synthesis strategies have been developed for compounds acting as calcitonin gene-related peptide (CGRP) receptor antagonists, highlighting the importance of stereochemistry in the design of therapeutically relevant molecules (Cann et al., 2012).
properties
IUPAC Name |
N-thiophen-2-yl-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c18-12(15-11-2-1-9-19-11)16-7-3-10(4-8-16)17-13-5-6-14-17/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVOHIFJOZDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.